N-{[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl}-N'-(4-ethoxyphenyl)ethanediamide
Description
N-{[1-(1-Benzofuran-2-carbonyl)piperidin-4-yl]methyl}-N'-(4-ethoxyphenyl)ethanediamide is a synthetic compound characterized by a benzofuran-carbonyl-piperidinyl-methyl scaffold linked to an ethanediamide group substituted with a 4-ethoxyphenyl moiety. Structurally, it combines features of both fentanyl-like 4-piperidinyl derivatives and ethanediamide-containing analogs.
Properties
IUPAC Name |
N-[[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl]-N'-(4-ethoxyphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O5/c1-2-32-20-9-7-19(8-10-20)27-24(30)23(29)26-16-17-11-13-28(14-12-17)25(31)22-15-18-5-3-4-6-21(18)33-22/h3-10,15,17H,2,11-14,16H2,1H3,(H,26,29)(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJNBCFLZTGMQSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)C(=O)C3=CC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl}-N’-(4-ethoxyphenyl)ethanediamide typically involves multiple steps, starting with the preparation of the benzofuran and piperidine intermediates. The benzofuran moiety can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate acylating agent. The piperidine ring is often introduced via a nucleophilic substitution reaction involving a suitable piperidine derivative.
The final coupling step involves the reaction of the benzofuran intermediate with the piperidine derivative in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the desired ethanediamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl}-N’-(4-ethoxyphenyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The benzofuran moiety can be oxidized to form corresponding quinones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran moiety can yield quinones, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
N-{[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl}-N’-(4-ethoxyphenyl)ethanediamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory, antiviral, or anticancer agent.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-{[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl}-N’-(4-ethoxyphenyl)ethanediamide involves its interaction with specific molecular targets. The benzofuran moiety may interact with enzymes or receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and specificity. The ethanediamide linkage may facilitate the compound’s stability and bioavailability.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
The compound shares structural similarities with several classes of molecules:
Fentanyl Derivatives
Fentanyl analogs, such as 4-methoxybutyrfentanyl (4-MeO-BF) and 4-fluorobutyrfentanyl (4F-BF) , feature a 4-piperidinyl core with phenylethyl and amide substituents. Key differences include:
- Substituent Position : Fentanyl analogs typically have a phenylethyl group at the piperidine nitrogen, whereas the target compound substitutes this with a benzofuran-carbonyl group.
- Amide vs.
Ethanediamide Analogs
Compounds like N-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]-N′-[4-(trifluoromethoxy)phenyl]oxamide () and N-(4-Methoxyphenyl)-N′-{2-[4-(4-methylbenzoyl)-1-piperazinyl]ethyl}ethanediamide () share the ethanediamide core but differ in substituents:
- The target compound’s benzofuran and 4-ethoxyphenyl groups contrast with trifluoromethoxy, methylsulfanyl, or piperazinyl substituents in analogs, impacting lipophilicity and receptor interactions .
Pharmacological Comparisons
While direct activity data for the target compound are lacking, inferences can be drawn from structural analogs:
- Fentanyl Derivatives : 4-MeO-BF and cyclopropylfentanyl exhibit high µ-opioid receptor affinity due to their 4-piperidinyl-anilido motifs. The benzofuran group in the target compound may alter receptor binding kinetics or selectivity .
Physicochemical Properties
*Estimated using fragment-based methods.
Research Findings
- Synthesis: The benzofuran-carbonyl-piperidinyl scaffold may require multi-step synthesis, similar to methods described for 1-benzyl-4-phenylamino-4-piperidinecarboxamide (). The ethanediamide group could be introduced via oxalyl chloride-mediated coupling .
- Receptor Binding: Cyclopropylfentanyl () and related 4-piperidinyl compounds show µ-opioid receptor affinities in the low nanomolar range. The target compound’s benzofuran moiety may sterically hinder receptor interactions compared to phenyl groups .
Biological Activity
N-{[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl}-N'-(4-ethoxyphenyl)ethanediamide, a complex organic compound, has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesis, and pharmacological implications based on available research findings.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a benzofuran moiety, a piperidine ring, and an ethoxyphenyl group. The molecular formula is with a molecular weight of 437.5 g/mol.
Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 437.5 g/mol |
| Chemical Structure | Contains benzofuran and piperidine |
Pharmacological Effects
The biological activity of this compound has not been extensively documented; however, compounds with similar structural characteristics have demonstrated significant pharmacological effects. These include:
- Antidepressant Activity : Compounds containing benzofuran and piperidine moieties have shown promise in treating depression by modulating neurotransmitter systems.
- Analgesic Properties : Similar compounds have been investigated for their ability to alleviate pain through various mechanisms, including opioid receptor modulation.
- Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties, potentially useful in treating chronic inflammatory diseases.
The mechanism of action is hypothesized to involve interactions with specific receptors or enzymes in the central nervous system (CNS). The benzofuran component may enhance binding affinity due to its aromatic nature, while the piperidine ring contributes to additional binding interactions.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of Benzofuran Derivative : Benzofuran is reacted with thionyl chloride to produce benzofuran-2-carbonyl chloride.
- Piperidine Formation : Piperidine undergoes a reaction with formaldehyde to yield piperidin-4-ylmethylamine.
- Coupling Reaction : The benzofuran derivative is coupled with the piperidin derivative.
- Ethoxy Group Incorporation : The final step involves the reaction of the intermediate with ethyl chloroacetate in the presence of a base.
Synthetic Route Overview
| Step | Reaction Type |
|---|---|
| Benzofuran to Carbonyl | Chlorination |
| Piperidine Formation | Aldehyde Reaction |
| Coupling | Amide Formation |
| Ethoxy Group Addition | Esterification |
Comparative Analysis
A comparative analysis of similar compounds reveals unique properties that may be leveraged for therapeutic purposes:
| Compound Name | Biological Activity | Potential Applications |
|---|---|---|
| N-{[1-(benzofuran-2-carbonyl)piperidin-4-yl]methyl}-N'-(3-methoxybenzyl)oxalamide | Antidepressant | CNS Disorders |
| N-{[1-(benzofuran-2-carbonyl)piperidin-4-yl]methyl}-N'-(trifluoromethyl)phenyl oxalamide | Analgesic | Pain Management |
Q & A
Q. What are the key steps in synthesizing N-{[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl}-N'-(4-ethoxyphenyl)ethanediamide, and how can purity be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the benzofuran-2-carbonyl piperidine core via coupling reactions (e.g., Suzuki-Miyaura for benzofuran attachment) .
- Step 2 : Functionalization of the piperidine nitrogen with a methyl group, followed by coupling to the ethanediamide moiety using carbodiimide-mediated amidation .
- Optimization : Use protective groups (e.g., Boc for amines) to prevent side reactions. Purification via column chromatography (silica gel, gradient elution) or recrystallization (e.g., chloroform/methanol) improves purity. Monitor reactions with TLC/HPLC and confirm purity (>95%) via NMR and mass spectrometry .
Q. Which spectroscopic techniques are critical for structural characterization, and what key data should be reported?
- Methodological Answer : Essential techniques include:
- ¹H/¹³C NMR : Confirm connectivity of the benzofuran, piperidine, and ethoxyphenyl groups. Key signals: benzofuran aromatic protons (δ 7.2–7.8 ppm), piperidine methylene (δ 2.5–3.5 ppm), ethoxyphenyl OCH₂CH₃ (δ 1.3–1.5 ppm for CH₃) .
- IR Spectroscopy : Validate carbonyl groups (C=O stretch ~1650–1750 cm⁻¹) and amide bonds (N-H stretch ~3300 cm⁻¹) .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns .
Q. What preliminary biological assays are recommended to assess its pharmacological potential?
- Methodological Answer :
- In vitro binding assays : Screen against CNS targets (e.g., serotonin/dopamine receptors) due to structural similarity to neuroactive piperidine derivatives. Use radioligand displacement assays (IC₅₀ values) .
- Enzyme inhibition studies : Test against carbonic anhydrases or kinases, given the amide/piperidine motifs. Use fluorometric or colorimetric assays (e.g., esterase activity) .
- Cytotoxicity profiling : Employ MTT assays on HEK293 or HepG2 cells to establish safety margins .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide optimization of the benzofuran moiety for enhanced target selectivity?
- Methodological Answer :
- Modifications : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) to the benzofuran ring to alter π-π stacking with aromatic residues in target proteins. Compare activity in receptor-binding assays .
- Computational docking : Use Schrödinger Suite or AutoDock to model interactions with receptors (e.g., 5-HT₂A). Prioritize substituents that improve binding energy (ΔG ≤ -8 kcal/mol) .
- Data validation : Cross-reference in vitro IC₅₀ values with docking results to identify correlations. For example, 5-iodo substitution on benzofuran (as in ) improved affinity by 10-fold in serotonin receptors .
Q. How to resolve contradictory reports on its biological activity across different assay systems?
- Methodological Answer :
- Assay standardization : Control variables like cell line (CHO vs. HEK293), buffer pH, and incubation time. Replicate conflicting studies under identical conditions .
- Metabolite profiling : Use LC-MS to identify degradation products (e.g., hydrolysis of ethanediamide in serum-containing media) that may alter activity .
- Orthogonal assays : Confirm receptor binding with SPR (surface plasmon resonance) if radioligand assays show variability. SPR provides kinetic data (kₐₙ/kₒff) to clarify discrepancies .
Q. What in silico strategies predict pharmacokinetic properties, and how can they inform experimental design?
- Methodological Answer :
- ADMET prediction : Use SwissADME or ADMETLab to estimate logP (optimal 2–3), BBB permeability (CNS drugs: >0.3), and CYP450 inhibition. For this compound, logP ~2.8 suggests moderate bioavailability but possible CYP3A4 interactions .
- MD simulations : Run 100-ns simulations in GROMACS to assess stability in lipid bilayers (for BBB penetration) or protein binding pockets .
- Validation : Compare predicted half-life (t₁/₂) with in vivo PK studies in rodents. Adjust dosing regimens based on clearance rates .
Q. How to design experiments to elucidate its mechanism of action when initial target screens are inconclusive?
- Methodological Answer :
- Phosphoproteomics : Treat cells (e.g., SH-SY5Y) and perform LC-MS/MS to identify phosphorylation changes. Pathway enrichment (KEGG/GO) may reveal unexpected targets (e.g., MAPK) .
- CRISPR-Cas9 screening : Use genome-wide knockout libraries to identify genes whose loss abolishes compound activity (e.g., GPCRs or ion channels) .
- Thermal shift assays : Monitor protein thermal stability (ΔTm) in lysates to identify direct binding partners .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
